benzyl benzoate;2-butyl-2-ethylpropane-1,3-diol;N-butyl-N-phenylacetamide
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Overview
Description
M-1960 is a bioactive chemical.
Scientific Research Applications
Benzyl Benzoate Applications
Synthesis of Pharmaceutically Relevant Compounds : Benzyl benzoate has been utilized in the iron-catalyzed benzylation of 1,3-dicarbonyl compounds, leading to 2-benzylated products used in pharmaceuticals. This process involves mild conditions and inexpensive catalysts, highlighting its efficiency and cost-effectiveness in drug synthesis (Kischel et al., 2007).
Role in the Synthesis of Anti-Tumor Compounds : In another study, benzyl benzoate was part of a synthetic route for (S)-2,4-dihydroxy-1-butyl (4-hydroxy) benzoate, a compound with potential anti-tumor properties derived from the fungus Penicillium auratiogriseum (Seagren et al., 2009).
2-Butyl-2-Ethylpropane-1,3-Diol Applications
Importance in Antibiotic Synthesis : A study on the biosynthesis of β-lactam antibiotics revealed the use of compounds related to 2-butyl-2-ethylpropane-1,3-diol. These studies are essential for understanding and improving the production of vital antibiotics like penicillin (Aberhart et al., 1975).
In Enantioselective Synthesis : This compound also plays a role in the enantioselective synthesis of β-alanine derivatives, which are analogues of aromatic amino acids. Such synthetic pathways are critical for the production of specific and effective pharmaceuticals (Arvanitis et al., 1998).
N-Butyl-N-Phenylacetamide Applications
Conformational Studies in Chemistry : N-Butyl-N-Phenylacetamide has been studied for its unique conformational properties, which are important in understanding molecular interactions and reactions. Such studies contribute to the broader understanding of chemical synthesis and reaction dynamics (Petrović et al., 1986).
Applications in Solubility and Dissolution Properties : Research on 2-phenylacetamide, a related compound, examines its solubility behavior in various solvents. Understanding these properties is crucial for industrial applications, including separation and reaction processes (Li et al., 2019).
Properties
CAS No. |
8064-45-7 |
---|---|
Molecular Formula |
C35H49NO5 |
Molecular Weight |
563.779 |
IUPAC Name |
Benzoic acid, phenylmethyl ester, mixt. with 2-butyl-2-ethyl-1,3-propanediol and N-butyl-N-phenylacetamide |
InChI |
InChI=1S/C14H12O2.C12H17NO.C9H20O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12;1-3-4-10-13(11(2)14)12-8-6-5-7-9-12;1-3-5-6-9(4-2,7-10)8-11/h1-10H,11H2;5-9H,3-4,10H2,1-2H3;10-11H,3-8H2,1-2H3 |
InChI Key |
YAPLJTTXTVEZJE-UHFFFAOYSA-N |
SMILES |
O=C(OCC1=CC=CC=C1)C2=CC=CC=C2.OCC(CC)(CCCC)CO.CC(N(CCCC)C3=CC=CC=C3)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
M-1960 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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